tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate
Description
tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate (molecular formula: C₁₃H₂₃NO₃, InChIKey: IHMJMECHZIYCJK-UHFFFAOYSA-N) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position, a formyl group at the 3-position, and two methyl groups at the 4-positions . Its applications are inferred from structurally related analogs, which are often used in drug discovery for their modular reactivity and stability.
Properties
IUPAC Name |
tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4,5)10(8-14)9-15/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMJMECHZIYCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1C=O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Addition of the tert-Butyl Ester Group: The tert-butyl ester group is added through esterification, using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as a reactive site, participating in various biochemical reactions. The compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate and related piperidine derivatives:
Biological Activity
tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate is an organic compound characterized by its unique piperidine structure, which includes a formyl group and a tert-butyl ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Formyl Group : A reactive aldehyde functional group.
- tert-Butyl Ester : Enhances lipophilicity and stability.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential pharmacological properties similar to other piperidine derivatives. Compounds in this class have been associated with various biological effects.
Potential Pharmacological Properties
- Antipsychotic Activity : Piperidine derivatives are known for their antipsychotic properties. Studies indicate that modifications in the piperidine structure can enhance binding affinity to neurotransmitter receptors, particularly dopamine receptors.
- Analgesic Effects : Some piperidine compounds exhibit analgesic properties, potentially through modulation of pain pathways and opioid receptor interactions .
- Anti-inflammatory Activity : The presence of the formyl group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
The mechanism of action for this compound involves interactions with specific biological targets:
- Enzyme Interaction : The formyl group can act as a reactive site for nucleophilic attack, allowing the compound to participate in biochemical reactions that modulate enzyme activity.
- Receptor Binding : The structural features facilitate binding to various receptors, influencing neurotransmitter activity and potentially leading to therapeutic effects.
Synthesis and Reactivity Studies
Research has primarily focused on the synthesis and reactivity of this compound:
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Oxidation | Conversion of formyl to carboxylic acid | KMnO₄, CrO₃ |
| Reduction | Formation of alcohol derivatives | LiAlH₄, NaBH₄ |
| Substitution | Nucleophilic substitution at formyl or ester groups | Amines, thiols |
These reactions highlight the compound's versatility in synthetic applications, which may lead to the discovery of novel derivatives with enhanced biological activities.
Comparative Studies
Comparative studies with similar compounds have shown that structural variations significantly affect biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(cyclopropylamino)-3,3-dimethylpiperidine-1-carboxylate | Cyclopropylamino substitution | Enhanced antipsychotic effects |
| Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate | Bromo substitution | Increased anti-inflammatory activity |
These findings suggest that targeted modifications can optimize pharmacological profiles for specific therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
